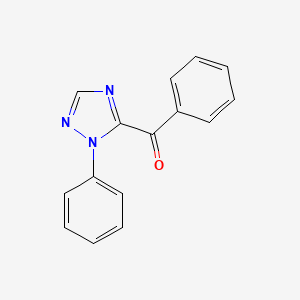![molecular formula C74H102N20O20S B14089783 (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R,6S,9S,12S,15S,18S)-18-acetamido-6,15-bis(3-amino-3-oxopropyl)-12-[(1R)-1-hydroxyethyl]-9-(1H-indol-3-ylmethyl)-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]amino]-3-[4-(2-aminoethoxy)phenyl]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-amino-2-methylhexanoyl]amino]-5-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14089783.png)
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R,6S,9S,12S,15S,18S)-18-acetamido-6,15-bis(3-amino-3-oxopropyl)-12-[(1R)-1-hydroxyethyl]-9-(1H-indol-3-ylmethyl)-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]amino]-3-[4-(2-aminoethoxy)phenyl]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-amino-2-methylhexanoyl]amino]-5-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R,6S,9S,12S,15S,18S)-18-acetamido-6,15-bis(3-amino-3-oxopropyl)-12-[(1R)-1-hydroxyethyl]-9-(1H-indol-3-ylmethyl)-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]amino]-3-[4-(2-aminoethoxy)phenyl]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-amino-2-methylhexanoyl]amino]-5-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of individual amino acid residues, which are then sequentially coupled using peptide bond formation reactions. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction conditions often involve the use of organic solvents such as DMF (dimethylformamide) and DCM (dichloromethane), with temperatures maintained at room temperature or slightly elevated to facilitate the coupling reactions.
Industrial production methods for this compound would likely involve solid-phase peptide synthesis (SPPS), a widely used technique for synthesizing peptides and small proteins. SPPS allows for the efficient and scalable production of complex peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. This method minimizes purification steps and enhances overall yield.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino and hydroxyl groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound’s functional groups, such as amino and hydroxyl groups, can participate in substitution reactions. For example, nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl group may produce an alcohol.
科学研究应用
This compound has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and the behavior of complex organic molecules.
Biology: The compound’s structure, which includes multiple amino acid residues, makes it a valuable tool for studying protein-protein interactions and enzyme-substrate binding.
Medicine: Due to its potential bioactivity, this compound is investigated for its therapeutic properties, including its ability to inhibit specific enzymes or receptors.
Industry: The compound’s unique structure and properties make it a candidate for developing new materials or pharmaceuticals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, the compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis.
相似化合物的比较
Compared to other similar compounds, this compound stands out due to its complex structure and the presence of multiple functional groups Similar compounds include peptides and small proteins with analogous amino acid sequences and functional groups
Similar compounds include:
Peptides: Short chains of amino acids with similar functional groups.
Proteins: Larger molecules with more complex structures but containing similar amino acid residues.
Synthetic analogs: Compounds designed to mimic the structure and function of natural peptides and proteins.
属性
分子式 |
C74H102N20O20S |
|---|---|
分子量 |
1623.8 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R,6S,9S,12S,15S,18S)-18-acetamido-6,15-bis(3-amino-3-oxopropyl)-12-[(1R)-1-hydroxyethyl]-9-(1H-indol-3-ylmethyl)-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]amino]-3-[4-(2-aminoethoxy)phenyl]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-amino-2-methylhexanoyl]amino]-5-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C74H102N20O20S/c1-38(95)62-72(112)90-53(31-41-34-81-46-12-6-4-10-44(41)46)69(109)86-48(18-21-57(77)97)64(104)91-56(37-115-29-24-51(84-39(2)96)66(106)85-49(67(107)93-62)19-22-58(78)98)70(110)87-52(30-40-14-16-43(17-15-40)114-28-27-76)68(108)88-54(32-42-35-82-47-13-7-5-11-45(42)47)71(111)94-74(3,25-8-9-26-75)73(113)92-50(20-23-61(101)102)65(105)89-55(33-59(79)99)63(103)83-36-60(80)100/h4-7,10-17,34-35,38,48-56,62,81-82,95H,8-9,18-33,36-37,75-76H2,1-3H3,(H2,77,97)(H2,78,98)(H2,79,99)(H2,80,100)(H,83,103)(H,84,96)(H,85,106)(H,86,109)(H,87,110)(H,88,108)(H,89,105)(H,90,112)(H,91,104)(H,92,113)(H,93,107)(H,94,111)(H,101,102)/t38-,48+,49+,50+,51+,52+,53+,54+,55+,56+,62+,74+/m1/s1 |
InChI 键 |
YCYOWXTYVQGGHS-XKGNXMRFSA-N |
手性 SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCC[C@@H](C(=O)N[C@H](C(=O)N1)CCC(=O)N)NC(=O)C)C(=O)N[C@@H](CC2=CC=C(C=C2)OCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@](C)(CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N)CCC(=O)N)CC5=CNC6=CC=CC=C65)O |
规范 SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCC(C(=O)NC(C(=O)N1)CCC(=O)N)NC(=O)C)C(=O)NC(CC2=CC=C(C=C2)OCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C)(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NCC(=O)N)CCC(=O)N)CC5=CNC6=CC=CC=C65)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089705.png)
![4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B14089718.png)

![6-hydroxy-3-methyl-7-octyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B14089732.png)
![2-(1,3-Benzothiazol-2-yl)-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089733.png)

![5-butyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14089746.png)


![2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]-](/img/structure/B14089755.png)


![2-(Furan-2-ylmethyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089761.png)
![But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B14089769.png)
